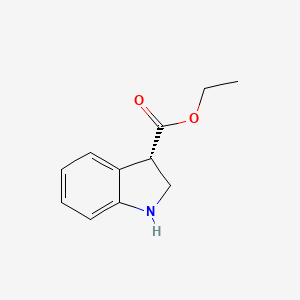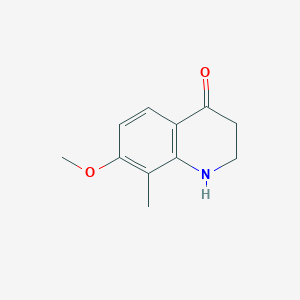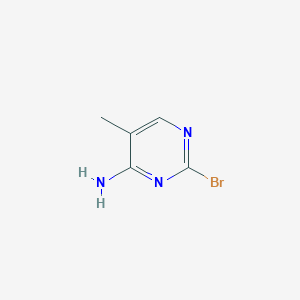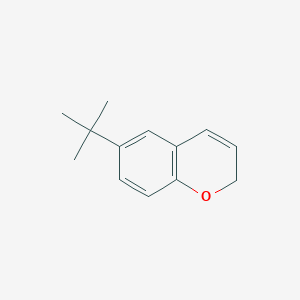
6-(tert-Butyl)-2H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butyl)-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring. The tert-butyl group attached to the chromene structure significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-Butyl)-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert the chromene to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Chromanones or chromones.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-(tert-Butyl)-2H-chromene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(tert-Butyl)-2H-chromene involves its interaction with various molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The chromene structure can participate in electron transfer processes, making it a potential antioxidant. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: A compound with antioxidant properties used in various industrial applications.
2,4,6-Tri-tert-butylphenol: Known for its stability and use in polymer production.
Uniqueness
6-(tert-Butyl)-2H-chromene is unique due to its chromene structure combined with the tert-butyl group This combination imparts specific chemical properties and reactivity patterns that are distinct from other tert-butyl-substituted compounds
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
6-tert-butyl-2H-chromene |
InChI |
InChI=1S/C13H16O/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-7,9H,8H2,1-3H3 |
Clave InChI |
NSRPAEYWLJXGSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)OCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




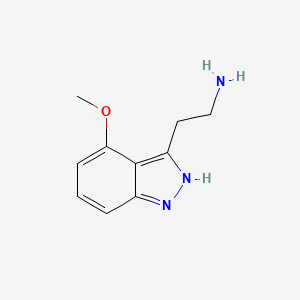
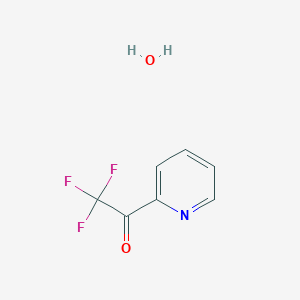

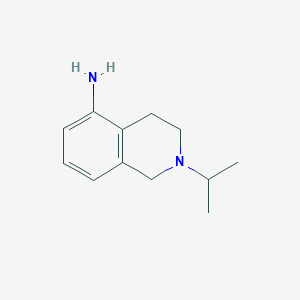

![1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11905116.png)
